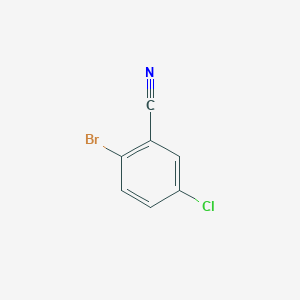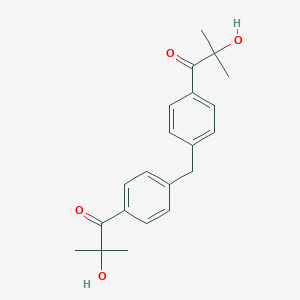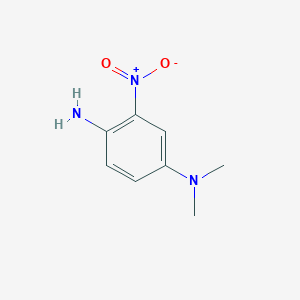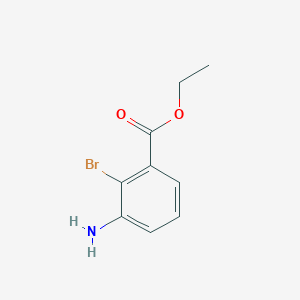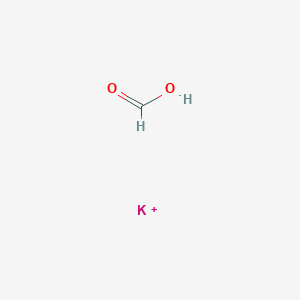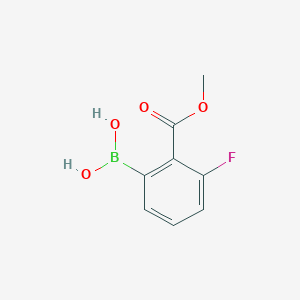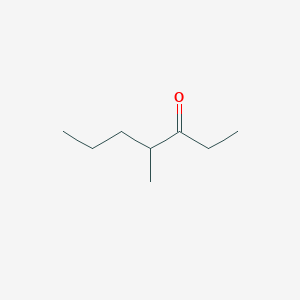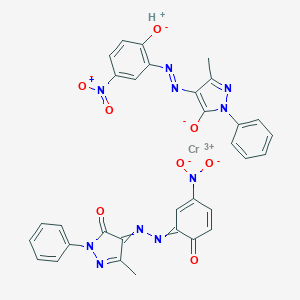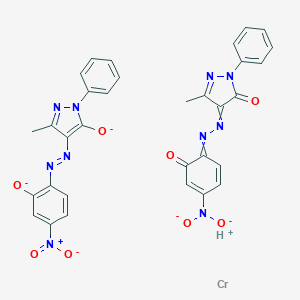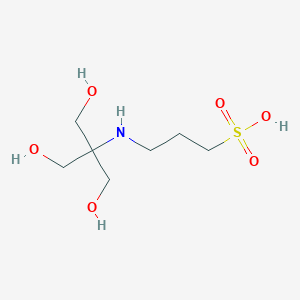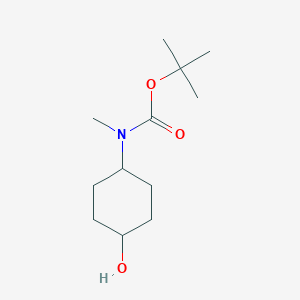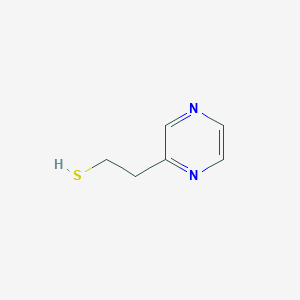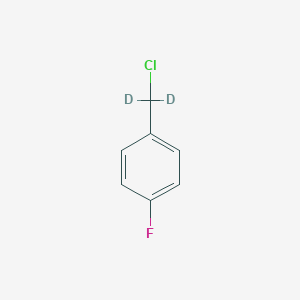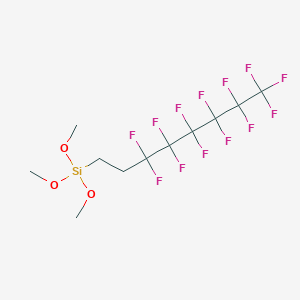
1H,1H,2H,2H-全氟辛基三甲氧基硅烷
描述
Trimethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane is a fluorinated organosilane compound with the molecular formula C11H13F13O3Si. It is widely used in various industries due to its unique properties, such as low surface energy, hydrophobicity, and chemical resistance .
科学研究应用
Trimethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane has a wide range of scientific research applications:
Surface Modification: Used to modify the surface properties of glass, metals, and polymers to impart hydrophobicity and oleophobicity.
Corrosion Protection: Applied as a coating to protect metal surfaces from corrosion.
Nanotechnology: Utilized in the fabrication of self-assembled monolayers for microfabrication and nanotechnology applications.
Biomedical Applications: Investigated for use in medical devices and implants due to its biocompatibility and resistance to biofouling.
作用机制
Target of Action
1H,1H,2H,2H-Perfluorooctyltrimethoxysilane, also known as (1h,1h,2h,2h-perfluorooctyl)trimethoxysilane or Trimethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane, is a fluorine-based polymer . Its primary targets are substrates such as glass and metal surfaces . The compound is used to modify these surfaces, enhancing their properties by lowering their surface energy .
Mode of Action
The compound interacts with its targets by forming a coating on the surface . This coating is enriched with CF3 groups, which significantly lowers the surface energy . As a result, the treated surfaces exhibit superhydrophobic properties, with a water contact angle above 150° .
Biochemical Pathways
For example, its anti-adhesive behavior can prevent the adhesion of polar and non-polar substances .
Pharmacokinetics
Its impact is more about the physical and chemical changes it induces on the surfaces it is applied to .
Result of Action
The primary result of the compound’s action is the creation of a superhydrophobic coating on the treated surfaces . This coating repels aqueous electrolyte solutions, thereby protecting metallic substrates from corrosion . It also enhances the insulation of glass wool and mineral wool .
Action Environment
The action of 1H,1H,2H,2H-Perfluorooctyltrimethoxysilane can be influenced by environmental factors. For instance, it is moisture-sensitive and incompatible with oxidizing agents . Therefore, it should be applied in a controlled environment to ensure its efficacy and stability . Furthermore, it shows very good weathering stability due to the carbon-fluorine bond .
生化分析
Biochemical Properties
1H,1H,2H,2H-Perfluorooctyltrimethoxysilane serves as a reagent in organic synthesis, a surfactant, and a protective coating . It functions as a surfactant, reducing the surface tension of liquids, enabling its use in the creation of lubricants, adhesives, and coatings . It also serves as a protective coating, providing a barrier against water, oil, and other liquids .
Cellular Effects
It is known that the compound can influence the surface properties of cells and tissues by modifying their wettability . This could potentially influence cell adhesion, migration, and other cellular processes.
Molecular Mechanism
The molecular mechanism of action of 1H,1H,2H,2H-Perfluorooctyltrimethoxysilane is primarily related to its ability to modify surface properties. It can form a hydrophobic coating on surfaces, which can repel water and other polar substances . This can influence the interactions of biomolecules with the coated surface.
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not readily degrade . Its effects on cellular function over time would likely depend on the specific experimental conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane typically involves the reaction of trichlorosilane with 1H,1H,2H,2H-perfluoro-1-octene, followed by methoxylation using sodium methoxide. The reaction conditions include:
Temperature: Moderate temperatures are maintained to ensure the stability of the fluorinated compounds.
Solvent: Common solvents used include isopropanol and other alcohols.
Catalyst: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of Trimethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane involves large-scale reactors with precise control over temperature, pressure, and reaction time. The process is optimized to maximize yield and purity while minimizing by-products .
化学反应分析
Types of Reactions
Trimethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane undergoes several types of chemical reactions, including:
Hydrolysis: The compound hydrolyzes in the presence of water, releasing methanol and forming silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds, leading to the formation of a cross-linked network.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Condensation: Acidic or basic catalysts.
Substitution: Various nucleophiles, such as amines or alcohols.
Major Products
The major products formed from these reactions include siloxane polymers and modified surfaces with enhanced hydrophobicity and chemical resistance .
相似化合物的比较
Similar Compounds
Triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane: Similar in structure but contains ethoxy groups instead of methoxy groups.
1H,1H,2H,2H-Perfluorooctyltrimethoxysilane: Another fluorinated silane with similar applications.
Uniqueness
Trimethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane is unique due to its combination of fluorinated alkyl chain and methoxy groups, which provide a balance of reactivity and stability. This makes it particularly effective for surface modification and protective coatings.
属性
IUPAC Name |
trimethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F13O3Si/c1-25-28(26-2,27-3)5-4-6(12,13)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQYIDJXNYHKRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F13CH2CH2Si(OCH3)3, C11H13F13O3Si | |
| Record name | Silane, trimethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
195529-24-9 | |
| Record name | Silane, trimethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=195529-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80235136 | |
| Record name | [2-(Perfluorohexyl)ethyl]trimethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80235136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85857-16-5 | |
| Record name | Tridecafluorooctyltrimethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85857-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085857165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [2-(Perfluorohexyl)ethyl]trimethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80235136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.569 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B36127.png)
